6-Fluoroisatin
Overview
Description
6-Fluoroisatin is a fluorinated derivative of isatin, a heterocyclic compound with the molecular formula C8H4FNO2. It is characterized by the presence of a fluorine atom at the 6-position of the indole ring.
Mechanism of Action
Target of Action
6-Fluoroisatin, a fluorinated heterocycle, has been reported to exhibit significant anticancer and antimicrobial activities . The primary targets of this compound are cancer cells and microorganisms. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Biochemical Pathways
This compound affects various biochemical pathways, leading to downstream effects. The compound’s cytotoxicity against cancer cells is achieved through the induction of apoptosis, a process that involves a series of biochemical events . These events lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Incorporation of one or several fluorine atoms into an organic molecule can improve the pharmacokinetic and pharmacodynamic properties such as absorption, tissue distribution, secretion, the route and rate of biotransformation, toxicology, bioavailability, metabolic stability, and lipophilicity .
Result of Action
The result of this compound’s action is the induction of cell death in cancer cells through apoptosis . This leads to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . Furthermore, this compound exhibits significant antimicrobial activities .
Biochemical Analysis
Biochemical Properties
6-Fluoroisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with peroxynitrite, a reactive nitrogen species, in living lung epithelial cells . This interaction is crucial for the detection of peroxynitrite formation using magnetic resonance spectroscopy. Additionally, this compound exhibits antioxidant properties, which are attributed to its ability to quench free radicals . These interactions highlight the compound’s potential in oxidative stress-related studies.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown anticancer and antimicrobial activities by affecting the cellular response to oxidative stress and disrupting cellular homeostasis . These effects are mediated through the modulation of signaling pathways and the alteration of gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic pathways, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anticancer activities . At high doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence glycolytic flux by modulating the activity of key glycolytic enzymes . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biochemical activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches its intended sites of action within the cell. The subcellular localization of this compound is essential for its role in modulating cellular stress responses and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluoroisatin can be synthesized through various methods. One common approach involves the fluorination of isatin. For instance, isatin can be treated with a fluorinating agent such as Selectfluor in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents, as well as reaction conditions, are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthranilic acid derivatives.
Reduction: Reduction of this compound can yield 6-fluoro-2-oxindole.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Peroxynitrite (ONOO-) is commonly used for oxidative decarbonylation.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Anthranilic acid derivatives.
Reduction: 6-Fluoro-2-oxindole.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroisatin has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Fluoroisatin
- 7-Fluoroisatin
- 5-Bromoisatin
- 5-Iodoisatin
- 5-Nitroisatin
Comparison: 6-Fluoroisatin is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to 5-Fluoroisatin and 7-Fluoroisatin, this compound exhibits distinct reactivity patterns and biological properties .
Properties
IUPAC Name |
6-fluoro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327394 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-03-8 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-fluoroisatin interact with peroxynitrite, and what are the downstream effects of this interaction?
A1: this compound reacts with peroxynitrite via an oxidative decarbonylation reaction. [] This reaction converts this compound into a 4-fluoroanthranilic acid derivative. The fluorine atom incorporated into the molecule allows for detection of this reaction using ¹⁹F magnetic resonance spectroscopy. This specific reaction with peroxynitrite and the subsequent change detectable by ¹⁹F magnetic resonance spectroscopy make this compound a valuable probe for studying peroxynitrite formation in biological systems.
Q2: What is the structural characterization of this compound?
A2: While the provided research abstract doesn't offer specific spectroscopic data for this compound, it mentions the compound's use in ¹⁹F magnetic resonance spectroscopy. [] This implies that the presence and position of the fluorine atom within the isatin structure are key for its functionality as a probe. A full spectroscopic characterization would likely involve techniques like ¹H NMR, ¹³C NMR, and potentially mass spectrometry to confirm its structure and purity.
Q3: Are there any details available regarding the stability and material compatibility of this compound, particularly in the context of its application as a probe in biological systems?
A3: The research abstract highlights the application of a related compound, 5-fluoroisatin, for detecting peroxynitrite in living cells. [] While specific data on this compound's stability isn't provided, its successful use as a ¹⁹F magnetic resonance probe suggests sufficient stability under the experimental conditions. Further research would be needed to thoroughly evaluate its stability across various temperatures, pH levels, and in the presence of potential interfering agents commonly found in biological samples.
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